N-(3-chloro-4-cyano-2-methylphenyl)acetamide
Overview
Description
“N-(3-chloro-4-cyano-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H9ClN2O . It is a derivative of acetamide, which is an organic compound that contains the functional group –CONH2 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “N-(3-chloro-4-cyano-2-methylphenyl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” can be analyzed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR . The 3D structure of the compound can also be viewed using computational methods .Chemical Reactions Analysis
“N-(3-chloro-4-cyano-2-methylphenyl)acetamide” can participate in various chemical reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” such as its density, melting point, boiling point, and molecular weight can be determined using various analytical techniques .Scientific Research Applications
Heterocyclic Synthesis
N-(3-chloro-4-cyano-2-methylphenyl)acetamide: is a valuable precursor in the synthesis of various heterocyclic compounds. Its structure contains both carbonyl and cyano functional groups, which are reactive sites that can undergo cyclization with bidentate reagents to form heterocycles . These heterocycles are crucial in the development of pharmaceuticals due to their diverse biological activities.
Biological Activity
The compound has been the subject of interest due to its potential biological activities. Research indicates that derivatives of cyanoacetamide, like N-(3-chloro-4-cyano-2-methylphenyl)acetamide , may exhibit a range of biological effects, which could be harnessed in the development of new chemotherapeutic agents .
Chemoinformatics
In chemoinformatics, N-(3-chloro-4-cyano-2-methylphenyl)acetamide can be used as a molecular scaffold. Its structure can be modified to produce a library of compounds for high-throughput screening, aiding in the discovery of compounds with desirable pharmacological properties .
Organic Synthesis
This compound serves as an intermediate in organic synthesis. It can undergo various reactions, including condensation and substitution, to yield a wide array of products. These reactions are fundamental in the preparation of more complex molecules for industrial or research purposes .
Material Science
In material science, the compound’s derivatives could be explored for their electrical properties. The cyano group, in particular, can contribute to electron-withdrawing effects, which might be useful in the development of electronic materials .
Analytical Chemistry
N-(3-chloro-4-cyano-2-methylphenyl)acetamide: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Pharmacological Research
The compound’s derivatives have been investigated for their pharmacological activities. They hold promise as therapeutic candidates in medicinal chemistry, where they could be used to treat various diseases or as tools in biological research .
Computational Chemistry
Finally, in computational chemistry, N-(3-chloro-4-cyano-2-methylphenyl)acetamide can be used to model interactions with biological targets. Its structure can be computationally altered to predict binding affinities and reactivity, which is crucial in drug design .
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-cyano-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(13-7(2)14)4-3-8(5-12)10(6)11/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSLONUCLAEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730651 | |
Record name | N-(3-Chloro-4-cyano-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
627531-48-0 | |
Record name | N-(3-Chloro-4-cyano-2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627531-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-cyano-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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